(2s)-2-(Fmoc-amino)-7-octynoic acid

Catalog No.
S3291957
CAS No.
1097192-06-7
M.F
C23H23NO4
M. Wt
377.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-2-(Fmoc-amino)-7-octynoic acid

CAS Number

1097192-06-7

Product Name

(2s)-2-(Fmoc-amino)-7-octynoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.44

InChI

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

JGAAQTGBSLHOGR-UHFFFAOYSA-N

SMILES

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

(2s)-2-(Fmoc-amino)-7-octynoic acid, also known as Fmoc-Nle-Oct (), is a chemical compound used in various scientific research applications, primarily within the field of chemistry and biology. Here's a breakdown of its key applications:

Peptide Synthesis and Drug Discovery

(2s)-2-(Fmoc-amino)-7-octynoic acid is a valuable building block for peptide synthesis, particularly in the creation of novel peptides with specific functionalities. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group, allowing for the controlled addition of amino acids during peptide chain elongation. The octynoic acid chain, containing a terminal alkyne group, enables further modifications through click chemistry, a powerful tool for bioconjugation and introducing diverse functionalities to the peptide. This combination makes (2s)-2-(Fmoc-amino)-7-octynoic acid a versatile tool for researchers exploring new therapeutic peptides and drug candidates.

Bioconjugation and Labeling

The alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid enables its participation in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows efficient and selective conjugation of the molecule to various biomolecules containing azide groups, such as antibodies, proteins, and carbohydrates. This capability makes (2s)-2-(Fmoc-amino)-7-octynoic acid valuable for labeling biomolecules for diverse applications, including:

  • Imaging: By attaching fluorescent or radioisotope labels through click chemistry, researchers can visualize and track biomolecules within cells and organisms. ()
  • Drug Delivery: Attaching targeting moieties or therapeutic agents to biomolecules using click chemistry allows for the development of targeted drug delivery systems. ()
  • Biosensors: Click chemistry can be used to create biocompatible sensors by attaching recognition elements to (2s)-2-(Fmoc-amino)-7-octynoic acid-modified surfaces, enabling the detection of specific biomolecules.

Surface Modification and Biomaterials

The combination of the Fmoc group and the alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid allows for its utilization in surface modification strategies. The Fmoc group can be used for the temporary protection of surfaces, while the alkyne group enables subsequent click chemistry reactions for the introduction of desired functionalities. This approach can be employed for:

  • Cell Adhesion and Patterning: Modifying surfaces with specific biomolecules through click chemistry using (2s)-2-(Fmoc-amino)-7-octynoic acid can control cell adhesion and patterning, facilitating studies in cell biology and tissue engineering. ()
  • Biocompatible Materials: Introducing functionalities like polyethylene glycol (PEG) through click chemistry can improve the biocompatibility and antifouling properties of materials used in implants, drug delivery systems, and biosensors. ()

(2S)-2-(Fmoc-amino)-7-octynoic acid is a synthetic amino acid derivative characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functional group and an alkyne functional group at the 7-position of the octanoic acid chain. This compound is notable for its utility in peptide synthesis and as a building block in the design of bioactive molecules. The Fmoc group is widely employed in solid-phase peptide synthesis due to its stability under various conditions and ease of removal, making it a preferred choice over other protecting groups like t-butyloxycarbonyl (Boc) .

The chemical reactivity of (2S)-2-(Fmoc-amino)-7-octynoic acid primarily involves its alkyne functionality, which can participate in various coupling reactions, including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction allows for the formation of 1,2,3-triazoles, which are valuable in medicinal chemistry.
  • Nucleophilic acyl substitution: The carboxylic acid moiety can react with amines to form amides, facilitating peptide bond formation.
  • Deprotection reactions: The Fmoc group can be removed using weak bases such as piperidine, allowing for further functionalization or peptide elongation .

The synthesis of (2S)-2-(Fmoc-amino)-7-octynoic acid typically involves the following steps:

  • Protection of the amino group: The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of the alkyne: The alkyne moiety can be introduced via a series of reactions starting from a suitable precursor, often involving alkylation or coupling reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

(2S)-2-(Fmoc-amino)-7-octynoic acid is primarily used in:

  • Peptide synthesis: As a building block in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.
  • Drug development: Its unique structure allows for the design of novel therapeutics with enhanced properties.
  • Bioconjugation: The alkyne functionality facilitates bioconjugation strategies for labeling proteins or other biomolecules .

Interaction studies involving (2S)-2-(Fmoc-amino)-7-octynoic acid often focus on its role in peptide interactions and its ability to form stable complexes with other biomolecules. These studies may include:

  • Binding affinity assessments: Evaluating how well peptides containing this amino acid bind to target proteins or receptors.
  • Stability studies: Understanding how modifications with this compound affect peptide stability and activity in biological systems .

Several compounds share structural similarities with (2S)-2-(Fmoc-amino)-7-octynoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Fmoc-D-Pra-OH220497-98-31.00Contains a different side chain; used in similar applications.
Fmoc-Pra-OH198561-07-80.97Similar backbone but different functional groups; used in peptide synthesis.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid1198791-65-90.94Has an additional methyl group; affects sterics and reactivity.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid174879-28-80.94Different side chain length; influences biological properties.
Fmoc-D-Lys-OH170642-27-00.94Contains a lysine residue; significant for charge interactions.

These compounds highlight the unique aspects of (2S)-2-(Fmoc-amino)-7-octynoic acid while demonstrating its versatility within synthetic and biological contexts .

XLogP3

4.5

Dates

Modify: 2024-04-14

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